molecular formula C15H22N2O2 B3160219 N-cycloheptyl-2-ethoxypyridine-3-carboxamide CAS No. 866019-09-2

N-cycloheptyl-2-ethoxypyridine-3-carboxamide

Cat. No.: B3160219
CAS No.: 866019-09-2
M. Wt: 262.35 g/mol
InChI Key: UDTIQCFUNQVZGO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-ethoxypyridine-3-carboxamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol This compound is known for its unique structure, which includes a cycloheptyl group, an ethoxy group, and a pyridine ring with a carboxamide moiety

Preparation Methods

The synthesis of N-cycloheptyl-2-ethoxypyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxypyridine and cycloheptylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.

    Procedure: The 2-ethoxypyridine is reacted with cycloheptylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

N-cycloheptyl-2-ethoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-2-ethoxypyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

N-cycloheptyl-2-ethoxypyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cycloheptyl-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTIQCFUNQVZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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